molecular formula C12H14N2S B12220030 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B12220030
M. Wt: 218.32 g/mol
InChI Key: FYWUMXUTQKGQTR-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds This particular compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 2-bromo-4-methylthiazole under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylbenzylamine and 2-bromo-4-methylthiazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any functional groups present.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine (Br2) or iodine (I2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.

    Substitution: Bromine (Br2) in chloroform (CHCl3) at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl and methyl groups enhances its potential for various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-8-5-3-4-6-10(8)7-11-9(2)14-12(13)15-11/h3-6H,7H2,1-2H3,(H2,13,14)

InChI Key

FYWUMXUTQKGQTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(S2)N)C

Origin of Product

United States

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